N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide
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Overview
Description
N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C23H25NOS |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H25NOS/c1-23(2,20-13-14-26-16-20)17-24-22(25)15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,21H,15,17H2,1-2H3,(H,24,25) |
InChI Key |
QPXOUDRFWNFOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CSC=C3 |
Origin of Product |
United States |
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